molecular formula C24H26N2O3S B3436345 N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide

N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide

Cat. No.: B3436345
M. Wt: 422.5 g/mol
InChI Key: VBVBMKJZVBPYHW-UHFFFAOYSA-N
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Description

N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide is an organic compound characterized by its complex molecular structure, which includes a sulfonyl group, a diethylamino group, and a diphenylacetamide moiety

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-3-26(4-2)30(28,29)22-17-15-21(16-18-22)25-24(27)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18,23H,3-4H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVBMKJZVBPYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Sulfonyl Intermediate: The initial step often involves the sulfonation of 4-aminophenyl compounds using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.

    Introduction of the Diethylamino Group: The sulfonyl intermediate is then reacted with diethylamine under basic conditions to form the diethylamino sulfonyl derivative.

    Acylation Reaction: The final step involves the acylation of the diethylamino sulfonyl derivative with 2,2-diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Explored for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl and diethylamino groups are key functional groups that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The diphenylacetamide moiety may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(diallylamino)sulfonyl]phenyl}-2,2-diphenylacetamide
  • N-{4-[(dimethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide

Uniqueness

N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different amino groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide
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N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide

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